Cas no 1512470-14-2 (2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol)

2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol is a chiral amino alcohol derivative characterized by its cyclopentyl and branched alkyl substituents. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of both amino and hydroxyl functional groups allows for further derivatization, enabling applications in asymmetric synthesis and catalysis. Its stereochemistry and structural rigidity may enhance selectivity in chiral transformations. The compound's stability under standard conditions and compatibility with common reagents make it a practical choice for research and industrial applications requiring precise molecular frameworks.
2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol structure
1512470-14-2 structure
Product Name:2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol
CAS No:1512470-14-2
MF:C11H23NO
MW:185.306423425674
CID:5272931
Update Time:2025-10-22

2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol
    • Cyclopentanemethanol, α-[1-(aminomethyl)-1-methylpropyl]-
    • Inchi: 1S/C11H23NO/c1-3-11(2,8-12)10(13)9-6-4-5-7-9/h9-10,13H,3-8,12H2,1-2H3
    • InChI Key: MDLQFRPNDPYMLD-UHFFFAOYSA-N
    • SMILES: OC(C(C)(CN)CC)C1CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 154
  • XLogP3: 2
  • Topological Polar Surface Area: 46.2

2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-683116-0.05g
2-(aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol
1512470-14-2
0.05g
$851.0 2023-03-10
Enamine
EN300-683116-0.1g
2-(aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol
1512470-14-2
0.1g
$892.0 2023-03-10
Enamine
EN300-683116-0.25g
2-(aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol
1512470-14-2
0.25g
$933.0 2023-03-10
Enamine
EN300-683116-0.5g
2-(aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol
1512470-14-2
0.5g
$974.0 2023-03-10
Enamine
EN300-683116-1.0g
2-(aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol
1512470-14-2
1g
$0.0 2023-06-07
Enamine
EN300-683116-2.5g
2-(aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol
1512470-14-2
2.5g
$1988.0 2023-03-10
Enamine
EN300-683116-5.0g
2-(aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol
1512470-14-2
5.0g
$2940.0 2023-03-10
Enamine
EN300-683116-10.0g
2-(aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol
1512470-14-2
10.0g
$4360.0 2023-03-10

Additional information on 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol

Comprehensive Overview of 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol (CAS No. 1512470-14-2)

2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol (CAS No. 1512470-14-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, characterized by its cyclopentyl and aminomethyl functional groups, is often explored for its potential applications in drug development and synthetic chemistry. Researchers are particularly interested in its stereochemistry and the role it plays in modulating biological activity, making it a subject of ongoing studies in medicinal chemistry.

The molecular structure of 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol features a cyclopentane ring, which is known for its conformational flexibility and ability to enhance binding affinity in drug-receptor interactions. The presence of the aminomethyl group further adds to its versatility, enabling derivatization for various applications. Recent trends in the pharmaceutical industry highlight the growing demand for chiral building blocks, and this compound fits perfectly into this niche due to its stereogenic centers.

In the context of current research hotspots, 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol is often discussed alongside topics like small molecule therapeutics and enzyme inhibition. Its potential as a precursor for bioactive molecules has led to increased interest in its synthesis and optimization. For instance, questions like "How to synthesize 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol with high enantiomeric purity?" are frequently searched in academic and industrial circles, reflecting the compound's relevance in modern chemistry.

From a synthetic perspective, the compound's cyclopentyl moiety offers a robust scaffold for further modifications, making it a valuable intermediate in the preparation of more complex molecules. The aminomethyl group, on the other hand, provides a handle for introducing additional functional groups, which is crucial for tailoring the compound's properties to specific applications. This dual functionality positions 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol as a key player in the design of next-generation pharmaceuticals.

Another area where this compound shines is in the field of asymmetric synthesis. With the increasing emphasis on green chemistry and sustainable practices, researchers are exploring efficient catalytic methods to produce 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol with minimal waste. Searches related to "catalytic enantioselective synthesis of cyclopentyl derivatives" often lead to discussions about this compound, underscoring its importance in contemporary synthetic strategies.

Beyond its synthetic utility, 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol is also being investigated for its potential biological activities. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective or anti-inflammatory properties, although further research is needed to validate these claims. Such findings align with the broader trend of repurposing small molecules for therapeutic applications, a topic that dominates current scientific discourse.

In summary, 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol (CAS No. 1512470-14-2) is a multifaceted compound with significant promise in both chemical synthesis and drug discovery. Its structural features, including the cyclopentyl ring and aminomethyl group, make it a valuable asset for researchers aiming to develop novel bioactive compounds. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in the quest for innovative solutions to complex challenges in chemistry and medicine.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司